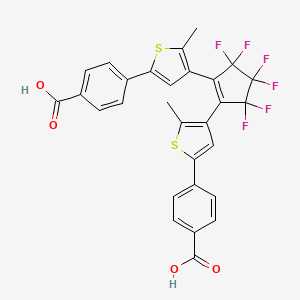
4,4'-(4,4'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a perfluorocyclopentene core, which is known for its stability and resistance to chemical reactions, making it a valuable component in advanced materials and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the perfluorocyclopentene core. This core is then functionalized with thiophene groups through a series of reactions, including halogenation and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes.
Substitution: The perfluorocyclopentene core can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used in the development of advanced materials, particularly in the field of organic electronics and photonics. Its unique structural properties make it suitable for use in light-emitting diodes (LEDs) and organic solar cells .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term stability .
作用机制
The mechanism of action of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorocyclopentene core provides a rigid framework that can influence the binding affinity and specificity of the compound. The thiophene and benzoic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
相似化合物的比较
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): This compound shares a similar perfluorocyclopentene core but differs in the substitution pattern on the thiophene rings.
4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): This compound has aldehyde groups instead of benzoic acid groups, leading to different chemical reactivity and applications.
Uniqueness: The uniqueness of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid lies in its combination of a stable perfluorocyclopentene core with functional thiophene and benzoic acid groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in materials science, chemistry, and biology .
属性
分子式 |
C29H18F6O4S2 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
4-[4-[2-[5-(4-carboxyphenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C29H18F6O4S2/c1-13-19(11-21(40-13)15-3-7-17(8-4-15)25(36)37)23-24(28(32,33)29(34,35)27(23,30)31)20-12-22(41-14(20)2)16-5-9-18(10-6-16)26(38)39/h3-12H,1-2H3,(H,36,37)(H,38,39) |
InChI 键 |
SFJKQDCKVHDXJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C(=O)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


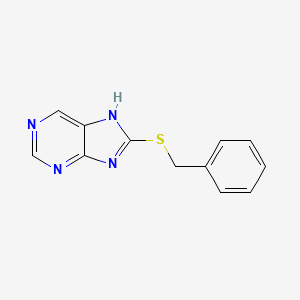
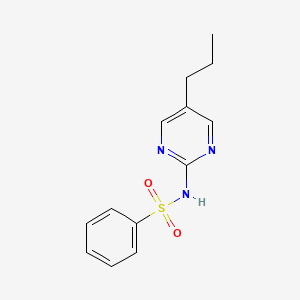

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
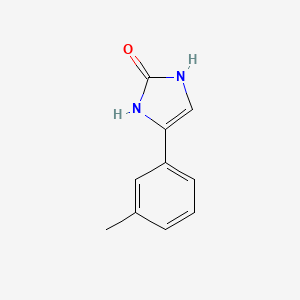
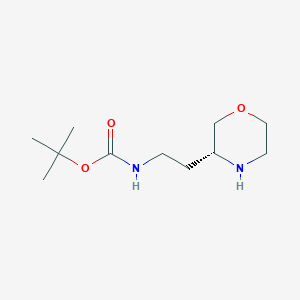
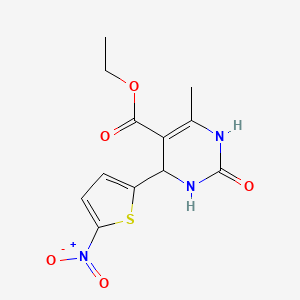
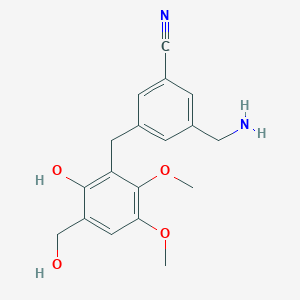
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
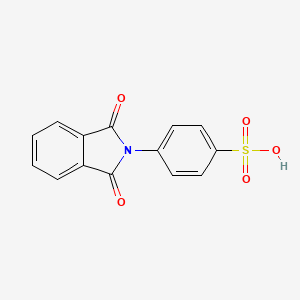
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
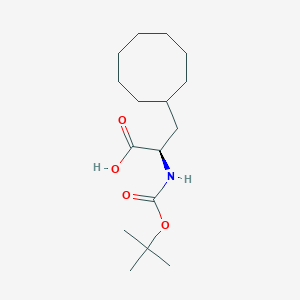
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
